SJF-0661

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C51H57F2N9O7S2 |

|---|---|

Peso molecular |

1010.2 g/mol |

Nombre IUPAC |

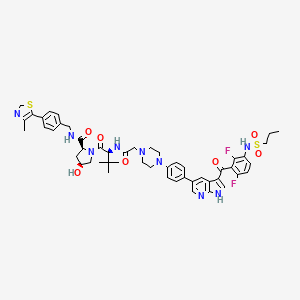

(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C51H57F2N9O7S2/c1-6-21-71(68,69)59-40-16-15-39(52)43(44(40)53)45(65)38-26-55-48-37(38)22-34(25-54-48)32-11-13-35(14-12-32)61-19-17-60(18-20-61)28-42(64)58-47(51(3,4)5)50(67)62-27-36(63)23-41(62)49(66)56-24-31-7-9-33(10-8-31)46-30(2)57-29-70-46/h7-16,22,25-26,29,36,41,47,59,63H,6,17-21,23-24,27-28H2,1-5H3,(H,54,55)(H,56,66)(H,58,64)/t36-,41-,47+/m0/s1 |

Clave InChI |

MBCAVOCJJAQHHT-NYNRYUPBSA-N |

SMILES isomérico |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)N[C@H](C(=O)N6C[C@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F |

SMILES canónico |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F |

Origen del producto |

United States |

Foundational & Exploratory

The Inactive Counterpart: A Technical Guide to the Mechanism of Action of SJF-0661, a BRAF-Targeting PROTAC Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF-0661 is a crucial tool in the targeted protein degradation field, specifically designed as a negative control for its active counterpart, SJF-0628. Both molecules are classified as Proteolysis Targeting Chimeras (PROTACs) aimed at the BRAF protein, a key component in cellular signaling pathways often implicated in cancer. However, a subtle yet critical structural modification renders this compound incapable of inducing protein degradation, making it an indispensable component for rigorous experimental design and validation in the study of BRAF-targeting PROTACs. This guide provides an in-depth analysis of the mechanism of action of this compound, its chemical properties, and its role in validating the specific activity of its degrader analog.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for its application in experimental settings, including solubility and formulation for in vitro and in vivo studies.

| Property | Value |

| IUPAC Name | (4S)-1-((S)-2-(2-(4-(4-(3-(2,6-difluoro-3-(propylsulfonamido)benzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)piperazin-1-yl)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide[1] |

| CAS Number | 2413035-43-3[1] |

| Chemical Formula | C₅₁H₅₇F₂N₉O₇S₂[1] |

| Molecular Weight | 1010.19 g/mol [1] |

| Appearance | Solid powder[1] |

The PROTAC Mechanism and the Role of this compound

PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. They consist of three key components: a "warhead" that binds to the target protein, an E3 ubiquitin ligase-binding ligand, and a linker that connects the two.

The active PROTAC, SJF-0628, is designed to simultaneously bind to the BRAF protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the VHL-mediated ubiquitination of BRAF, tagging it for degradation by the proteasome.

This compound shares an identical warhead and linker with SJF-0628, allowing it to bind to the BRAF protein. However, it features a critical modification: an inverted hydroxyl group in its VHL ligand.[1] This stereochemical change prevents this compound from effectively binding to the VHL E3 ligase.[1] Consequently, it cannot form the ternary complex (BRAF-PROTAC-VHL) necessary to initiate ubiquitination and subsequent degradation of the BRAF protein.

This "inactive" nature of this compound is its primary function. By using this compound as a negative control in experiments, researchers can confirm that the observed degradation of BRAF is a direct result of the PROTAC-mediated ubiquitination induced by SJF-0628, and not due to off-target effects of the chemical scaffold itself.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intended mechanism of a functional BRAF-targeting PROTAC and the reason for the designed inactivity of this compound.

Caption: Mechanism of action for the active BRAF-targeting PROTAC SJF-0628.

References

Understanding the Binding Affinity of SJF-0661 to BRAF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of SJF-0661, a crucial tool compound in the study of BRAF-targeted therapies. By examining its molecular interactions, cellular effects, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the field of oncology and drug discovery.

Introduction: BRAF, PROTACs, and the Role of this compound

The BRAF kinase is a key component of the RAS/MAPK signaling pathway, which is critical for regulating cell growth, proliferation, and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in numerous cancers, including melanoma.[2] This has made BRAF a prime target for therapeutic intervention.

One innovative approach to targeting oncogenic proteins like BRAF is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

SJF-0628 is a potent and mutant-selective PROTAC designed to degrade BRAF. It is composed of the BRAF inhibitor vemurafenib (B611658) linked to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[3] To properly validate the mechanism of such a degrader, a negative control is essential. This compound serves this critical function.[4] It shares an identical chemical structure with SJF-0628, including the vemurafenib "warhead" and the linker, but features an inverted hydroxyl group on the VHL-binding portion.[4][5] This subtle stereochemical change renders this compound unable to engage the VHL E3 ligase, thereby preventing it from inducing BRAF degradation.[4][5] Consequently, this compound functions solely as a BRAF inhibitor, allowing researchers to dissect the effects of BRAF inhibition from those of BRAF degradation.[5]

Binding Affinity and Inhibitory Activity

The interaction of this compound with BRAF is mediated exclusively through its vemurafenib component. Therefore, its binding affinity and inhibitory potency are expected to be comparable to that of vemurafenib.

In Vitro Kinase Inhibition

Direct quantitative binding data for this compound is not publicly available. However, the inhibitory activity of its warhead, vemurafenib, has been well-characterized. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function.

| Compound | Target | IC50 (nM) | Description |

| Vemurafenib | BRAFV600E | 13 - 31 | Potent inhibition of the most common oncogenic mutant. |

| Vemurafenib | BRAFWT | 100 - 160 | Lower potency against the wild-type kinase. |

| Vemurafenib | C-RAF (CRAF) | 6.7 - 48 | Significant activity against another RAF family member. |

Table 1: In Vitro Inhibitory Activity of Vemurafenib, the BRAF-binding component of this compound.

Cellular Activity

In a cellular context, the efficacy of a compound is often measured by its half-maximal effective concentration (EC50) for inhibiting cell proliferation. Comparative studies have quantified the effect of this compound on cancer cell lines, confirming its activity as a BRAF inhibitor, similar to vemurafenib.

| Compound | Cell Line | Key Genotype | EC50 (nM) | Description |

| This compound | SK-MEL-28 | BRAFV600E | 243 ± 1.09 | Inhibits cell proliferation through BRAF inhibition.[3] |

| Vemurafenib | SK-MEL-28 | BRAFV600E | 215 ± 1.09 | The parent BRAF inhibitor shows similar potency to this compound.[3] |

| SJF-0628 | SK-MEL-28 | BRAFV600E | 37 ± 1.2 | The PROTAC is significantly more potent due to inducing degradation.[3] |

Table 2: Comparative Cellular Proliferation Inhibition in a BRAF-mutant Cell Line.

Experimental Protocols

The characterization of this compound's binding and cellular function relies on a suite of standard and specialized biochemical and cell-based assays.

In Vitro Kinase Assay (for IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of BRAF kinase.

-

Reagents and Materials: Recombinant human BRAFV600E or BRAFWT enzyme, MEK1 (kinase-dead) substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96- or 384-well plates, detection reagents (e.g., ADP-Glo™ or LanthaScreen™).

-

Procedure:

-

Dispense serial dilutions of this compound (typically in DMSO) into the assay plate. Include DMSO-only wells as a no-inhibition control.

-

Add the BRAF enzyme to all wells and incubate for a short period (e.g., 15-30 minutes) to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced (or unconsumed ATP), which is inversely proportional to kinase inhibition.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the control wells.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Cell Viability Assay (for EC50 Determination)

This assay assesses the effect of a compound on cell proliferation and viability.

-

Reagents and Materials: BRAF-mutant cancer cell line (e.g., SK-MEL-28), complete culture medium, 96-well cell culture plates, this compound, and a viability detection reagent (e.g., CellTiter-Glo®, which measures ATP, or MTT).

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle control (e.g., medium with DMSO).

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[3][6]

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

After a short incubation to stabilize the signal, measure luminescence (for ATP-based assays) or absorbance (for MTT assays) with a plate reader.

-

-

Data Analysis:

-

Subtract the background signal from wells containing medium only.

-

Normalize the viability data to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the this compound concentration and fit the curve to determine the EC50 value.

-

Western Blotting for Pathway Analysis and Degradation

Western blotting is used to detect changes in protein levels (degradation) and the phosphorylation status of downstream effectors (pathway inhibition).

-

Reagents and Materials: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification kit (e.g., BCA assay), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (against BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound, SJF-0628 (as a positive control for degradation), and a vehicle control for a specified time (e.g., 4-24 hours). Wash cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. For degradation, normalize the BRAF band intensity to the loading control. For pathway analysis, normalize the phosphorylated protein (p-MEK, p-ERK) to its total protein counterpart. Compare treated samples to the vehicle control. This compound should show a decrease in p-MEK/p-ERK but no change in total BRAF levels, while SJF-0628 should show a decrease in all three.[5]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound on BRAF.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is an indispensable research tool for scientists studying BRAF-targeted therapies. While it does not possess novel binding affinity itself, its utility lies in its design as a precision negative control. By incorporating the vemurafenib warhead, it directly binds to and inhibits BRAF with a potency comparable to the parent inhibitor. However, its inert VHL ligand prevents the recruitment of the E3 ligase machinery. This design allows for the unambiguous differentiation between the cellular consequences of BRAF inhibition and the enhanced, often more profound effects of PROTAC-mediated BRAF degradation. The data and protocols outlined in this guide provide a framework for understanding and utilizing this compound to advance the development of next-generation cancer therapeutics.

References

- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 2. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SJF-0661 in PROTAC Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. A key aspect of rigorous PROTAC research is the use of appropriate negative controls to validate that the observed biological effects are a direct result of protein degradation and not merely due to target engagement or off-target effects. SJF-0661 is a critical negative control for the BRAF-targeting PROTAC, SJF-0628. This technical guide provides an in-depth overview of the role and application of this compound in PROTAC research, complete with quantitative data, experimental protocols, and pathway visualizations.

The Mechanism of Action: A Tale of Two Epimers

This compound and its active counterpart, SJF-0628, are epimers. They share an identical warhead that binds to the BRAF kinase and the same linker. The crucial difference lies in the stereochemistry of a hydroxyl group on the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand. In this compound, this inverted hydroxyl group prevents its engagement with the VHL E3 ligase.[1][2] Consequently, while this compound can bind to BRAF, it cannot form the ternary complex (BRAF-PROTAC-VHL) necessary to induce ubiquitination and subsequent proteasomal degradation of the BRAF protein.[1][2]

This property makes this compound an ideal negative control. By comparing the cellular effects of SJF-0628 and this compound at equivalent concentrations, researchers can delineate the consequences of BRAF degradation from those of BRAF inhibition alone.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and its active counterpart, SJF-0628, providing a clear comparison of their biochemical and cellular activities.

| Compound | Target | In Vitro Binding Affinity (nM) | Reference |

| This compound | BRAF | 64 | [3] |

| SJF-0628 | BRAF | 39 | [3] |

| Vemurafenib | BRAF | 27 | [3] |

| Compound | Cell Line | Assay | EC50 / DC50 (nM) | Reference |

| This compound | SK-MEL-28 (BRAF V600E) | Cell Growth Inhibition | 243 ± 1.09 | [2][3] |

| SK-MEL-246 (Class 2 BRAF) | Cell Growth Inhibition | 278 ± 1.07 | [3] | |

| SJF-0628 | SK-MEL-28 (BRAF V600E) | Cell Growth Inhibition | 37 ± 1.2 | [2][3] |

| SK-MEL-28 (BRAF V600E) | BRAF Degradation (DC50) | 6.8 | [3] | |

| SK-MEL-239 C4 | Cell Growth Inhibition | 218 ± 1.06 | [3] | |

| SK-MEL-246 (Class 2 BRAF) | Cell Growth Inhibition | 45 ± 1.11 | [3] | |

| H1666 (Class 3 BRAF) | BRAF Degradation (DC50) | 29 |

Signaling Pathway Context: The BRAF-MAPK Cascade

This compound and SJF-0628 target BRAF, a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Mutations in the BRAF gene, such as the common V600E mutation, can lead to constitutive activation of this pathway, driving oncogenesis in various cancers, including melanoma.

References

Investigating the On-Target Effects of SJF-0661: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the on-target effects of SJF-0661, a critical negative control compound for the BRAF-targeting Proteolysis Targeting Chimera (PROTAC), SJF-0628. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of this compound, presents expected quantitative data in a comparative format, details relevant experimental protocols, and visualizes key molecular interactions and workflows.

Introduction to this compound as a Negative Control

This compound is a molecule structurally analogous to the BRAF-targeting PROTAC SJF-0628. It incorporates the same warhead for binding to the BRAF protein and the same linker. However, a critical modification—an inverted hydroxyl group in the von Hippel-Lindau (VHL) E3 ligase ligand—renders this compound incapable of recruiting the VHL E3 ligase complex.[1] This specific alteration makes this compound an ideal negative control, as it allows researchers to distinguish the effects of BRAF engagement from the effects of its subsequent ubiquitination and degradation.

Comparative On-Target Effects: this compound vs. Active PROTAC

The primary on-target effect of a functional PROTAC is the induced degradation of its target protein. In the case of this compound, the "on-target effect" is the absence of this degradation. The following table summarizes the expected quantitative outcomes when comparing this compound to its active counterpart, SJF-0628.

| Parameter | SJF-0628 (Active PROTAC) | This compound (Negative Control) | Rationale for Difference |

| Target Protein Binding (BRAF) | High Affinity (e.g., low nM KD) | High Affinity (e.g., low nM KD) | Both molecules contain the same BRAF-binding warhead. |

| E3 Ligase Binding (VHL) | High Affinity (e.g., low µM KD) | No significant binding | The inverted hydroxyl group in this compound's VHL ligand abrogates its ability to bind to the VHL protein.[1] |

| Ternary Complex Formation (BRAF-PROTAC-VHL) | Forms a stable ternary complex | Does not form a ternary complex | VHL binding is a prerequisite for the formation of the ternary complex. |

| Target Protein Ubiquitination | Increased polyubiquitination of BRAF | No change in BRAF ubiquitination | Without VHL recruitment, the ubiquitination machinery is not brought into proximity with the BRAF target. |

| Target Protein Degradation | Significant reduction in cellular BRAF levels | No change in cellular BRAF levels | Proteasomal degradation is dependent on successful polyubiquitination. |

| Downstream Pathway Signaling (e.g., p-ERK levels) | Decreased p-ERK levels | No change in p-ERK levels | The BRAF-MEK-ERK signaling pathway remains intact as BRAF protein levels are unaffected. |

Experimental Protocols for Assessing On-Target Effects

To validate the function of this compound as a negative control, a series of in vitro and cellular assays should be performed in parallel with its active counterpart.

Target Engagement Assays

Objective: To confirm that this compound retains its ability to bind to the target protein, BRAF.

Methodology: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture cells expressing BRAF (e.g., A375 melanoma cells) to 80-90% confluency.

-

Compound Treatment: Treat cells with either vehicle, SJF-0628, or this compound at various concentrations for a specified time (e.g., 1-2 hours).

-

Heat Shock: Harvest the cells, lyse them, and subject the lysates to a temperature gradient using a PCR machine.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the soluble fraction by western blotting using an antibody specific for BRAF.

-

Data Analysis: Plot the amount of soluble BRAF as a function of temperature. A shift in the melting curve to a higher temperature indicates target engagement.

E3 Ligase Binding Assays

Objective: To confirm that this compound does not bind to the VHL E3 ligase.

Methodology: Co-Immunoprecipitation (Co-IP)

-

Cell Lysate Preparation: Prepare whole-cell lysates from a cell line endogenously or exogenously expressing VHL.

-

Immunoprecipitation: Incubate the lysates with an anti-VHL antibody conjugated to magnetic or agarose (B213101) beads.

-

Compound Incubation: Add SJF-0628 or this compound to the lysate-bead mixture and incubate to allow for binding.

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution and Detection: Elute the bound proteins and analyze by western blotting for the presence of the PROTAC's target (in this case, a biotinylated version of the compound or a related technique may be needed for direct detection). A more common approach is to assess ternary complex formation as described below.

Target Degradation Assays

Objective: To demonstrate that this compound does not induce the degradation of BRAF.

Methodology: Western Blotting

-

Cell Treatment: Plate cells and treat with a dose-response of SJF-0628 and this compound for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of total protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRAF and a loading control (e.g., GAPDH or β-actin).

-

Imaging and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the BRAF signal to the loading control.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams illustrate the theoretical mechanism of a functional BRAF-targeting PROTAC and the point of failure for this compound, as well as a typical experimental workflow for its validation.

Caption: Mechanism of action for SJF-0628 vs. This compound.

Caption: Workflow for validating target degradation by Western Blot.

Conclusion

This compound is an indispensable tool for researchers working with BRAF-targeting PROTACs. Its inability to bind VHL and induce target degradation provides a clear and reliable baseline for distinguishing specific, PROTAC-mediated effects from off-target or non-specific activities of the compound. The experimental protocols and conceptual data presented in this guide offer a framework for the rigorous validation of this compound as a negative control, ensuring the generation of high-quality, interpretable data in the development of novel therapeutics.

References

SJF-0661: A Technical Guide to a Non-Degrader Control for Studying BRAF Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SJF-0661, a critical tool for researchers studying the biology of BRAF, a key protein in the MAPK/ERK signaling pathway. This compound is the inactive epimer and negative control for the potent BRAF-targeting Proteolysis Targeting Chimera (PROTAC), SJF-0628. Due to its unique design, this compound functions as a BRAF inhibitor but is incapable of inducing its degradation, making it an indispensable reagent for distinguishing between the effects of BRAF inhibition and BRAF degradation in experimental settings.

Core Concept: Inhibition Without Degradation

This compound and its active counterpart, SJF-0628, share an identical "warhead" derived from the BRAF inhibitor vemurafenib (B611658) and the same linker.[1] However, a stereochemical inversion of a hydroxyl group in the von Hippel-Lindau (VHL) E3 ligase-binding ligand renders this compound unable to recruit the VHL E3 ligase.[1] This single, critical modification prevents the ubiquitination and subsequent proteasomal degradation of the BRAF protein.[1] Consequently, any cellular effects observed with this compound can be attributed solely to the inhibition of BRAF's kinase activity, providing a clear baseline for interpreting the degradation-specific effects of SJF-0628.

Caption: Mechanism of this compound as a non-degrading BRAF inhibitor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in comparison to its active degrader counterpart, SJF-0628, and the parent BRAF inhibitor, vemurafenib.

| Compound | Cell Line | Assay Type | Metric | Value (nM) | Reference |

| This compound | SK-MEL-28 | Cell Proliferation (3 days) | EC50 | 243 ± 1.09 | [2] |

| SJF-0628 | SK-MEL-28 | Cell Proliferation (3 days) | EC50 | 37 ± 1.2 | [2] |

| Vemurafenib | SK-MEL-28 | Cell Proliferation (3 days) | EC50 | 215 ± 1.09 | [2] |

Impact on BRAF Signaling Pathway

The BRAF protein is a serine/threonine-protein kinase that plays a central role in the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Mutations in BRAF, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma.

This compound, through its vemurafenib-derived warhead, inhibits the kinase activity of BRAF. This action blocks the phosphorylation and activation of downstream targets MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The inhibition of this signaling cascade is a primary mechanism for the anti-proliferative effects of BRAF inhibitors.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted using this compound to study BRAF biology.

Cell Viability and Proliferation Assays (MTT/XTT-based)

These assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells (e.g., SK-MEL-28, a human melanoma cell line with the BRAF V600E mutation) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound, SJF-0628, vemurafenib, or DMSO as a vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 3 to 5 days).[2]

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and incubate for 2-4 hours at 37°C.[3][4] Metabolically active cells will reduce the salt to a colored formazan (B1609692) product.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (like DMSO or a specialized buffer) to dissolve the formazan crystals.[3] This step is not necessary for XTT, as its product is water-soluble.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 450-570 nm).

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as a dose-response curve to calculate EC50 values.

Caption: Workflow for a typical cell viability assay.

Western Blot Analysis for BRAF and Phospho-ERK (pERK)

Western blotting is used to detect and quantify the levels of specific proteins, allowing for the direct assessment of BRAF degradation and the inhibition of downstream signaling.

Methodology:

-

Cell Treatment: Plate cells in larger format dishes (e.g., 6-well plates) and treat with the compounds of interest (this compound, SJF-0628) for a specified time (e.g., 4 to 24 hours).[5]

-

Cell Lysis: Wash the cells with cold PBS and then lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[6][7]

-

SDS-PAGE: Denature the protein samples by heating in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for BRAF, Phospho-ERK (pERK1/2), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of BRAF and pERK to the loading control and total ERK, respectively.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Differential Sensitivity of Wild-Type and BRAF-Mutated Cells to Combined BRAF and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Understanding SJF-0661: A Technical Perspective for Researchers

For immediate release:

[City, State] – [Date] – In the landscape of targeted protein degradation, precision and control are paramount. While the focus often lies on active degraders, understanding the role of negative controls is equally critical for robust scientific inquiry. SJF-0661 serves as a key investigational tool in this context, specifically as a negative control for the BRAF-targeting PROTAC (Proteolysis Targeting Chimera), SJF-0628. This technical guide provides researchers, scientists, and drug development professionals with a concise overview of this compound's design, function, and its essential role in validating targeted protein degradation studies.

Core Concept: The Inactive Counterpart

This compound is structurally analogous to SJF-0628, sharing an identical warhead that targets the BRAF protein and the same linker. The critical distinction lies in its VHL (von Hippel-Lindau) ligand, which contains an inverted hydroxyl group.[1] This seemingly minor stereochemical change has profound functional consequences: it renders this compound incapable of binding to the VHL E3 ubiquitin ligase.[1] Consequently, this compound cannot recruit the cellular machinery responsible for ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Inaction: A Deliberate Design

The inability of this compound to induce BRAF degradation is not a flaw but a deliberate design feature. Its purpose is to isolate the effects of target degradation in experiments. By comparing the cellular or in vivo effects of SJF-0628 with those of this compound, researchers can confidently attribute observed outcomes to the degradation of the target protein, rather than off-target effects of the compound structure itself.

Experimental Utility: The Power of a Negative Control

In any experiment involving a PROTAC, the inclusion of a negative control like this compound is crucial for validating the mechanism of action. A typical experimental workflow would involve treating cells or animal models with the active PROTAC (SJF-0628), the negative control (this compound), and a vehicle control. The expected outcome is that only the active PROTAC will lead to a reduction in the levels of the target protein.

Below is a conceptual workflow illustrating the use of this compound as a negative control.

Summary of Properties

| Property | Description | Reference |

| Target | BRAF | [1] |

| E3 Ligand | VHL (inactive due to inverted hydroxyl group) | [1] |

| Function | Negative control for SJF-0628 | [1] |

| Expected Outcome in Assays | No degradation of BRAF protein | [1] |

Due to its nature as a negative control, there are no preclinical studies on the therapeutic efficacy of this compound. The value of this compound lies in its inability to produce a therapeutic effect through protein degradation, thereby providing a critical baseline for interpreting the activity of its active counterpart, SJF-0628. For researchers in the field of targeted protein degradation, this compound is an indispensable tool for rigorous and well-controlled experimentation.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of SJF-0661

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "SJF-0661." Therefore, this technical guide has been constructed as a hypothetical example based on established principles and experimental data for the cellular uptake and distribution of nanoparticles, which are widely studied in drug delivery and cellular biology. The data and protocols presented herein are derived from studies on various nanoparticle systems and should be considered illustrative for a hypothetical molecule, this compound.

Introduction

The cellular uptake and subsequent intracellular distribution of therapeutic agents are critical determinants of their efficacy and potential toxicity. For novel therapeutic entities such as this compound, a thorough understanding of these processes is paramount for advancing preclinical and clinical development. This guide provides a comprehensive overview of the cellular uptake mechanisms, intracellular trafficking, and bio-distribution of this compound, supported by quantitative data and detailed experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Quantitative Data on Cellular Uptake

The efficiency of cellular internalization of this compound has been evaluated across various cell lines, with key quantitative metrics summarized in the tables below. These data are based on hypothetical studies analogous to those performed on well-characterized nanoparticles.

Table 1: Cellular Uptake of this compound in Different Cell Lines

| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Uptake Efficiency (%) |

| HeLa (Cervical Cancer) | 50 | 4 | 85 ± 7 |

| A549 (Lung Carcinoma) | 50 | 4 | 62 ± 5 |

| HepG2 (Hepatocellular Carcinoma) | 50 | 4 | 78 ± 6 |

| L02 (Normal Hepatocyte) | 50 | 4 | 35 ± 4 |

Table 2: Effect of Particle Size on this compound Uptake in HepG2 Cells

| Particle Size (nm) | This compound Concentration (µg/mL) | Incubation Time (hours) | Uptake Efficiency (%) |

| 25 | 50 | 4 | 65 ± 5 |

| 50 | 50 | 4 | 82 ± 7 |

| 100 | 50 | 4 | 58 ± 6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. In Vitro Cytotoxicity Assay

-

Objective: To assess the potential cytotoxic effects of this compound.

-

Cell Lines: HeLa, CT26, HEK293, and RAW264.7 cells.

-

Procedure:

-

Seed cells in 96-well culture plates at a density of 1 x 104 cells/well and incubate overnight.

-

Prepare various concentrations of this compound.

-

Incubate the cells with the this compound formulations for 24-72 hours.

-

Add MTT reagent (0.5 mg/mL) to each well and incubate for 1 hour.

-

Aspirate the medium and add 100 µL/well of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate cell viability relative to a negative control (cells treated with PBS).[1]

-

2. Co-Localization Analysis with Intracellular Organelles

-

Objective: To determine the intracellular localization of this compound by observing its co-localization with endosomes and lysosomes.

-

Procedure:

-

Culture cells on glass coverslips.

-

Expose cells to fluorescently labeled this compound for 1, 6, and 24 hours.

-

For lysosome staining, incubate cells with 75 nM LysoTracker Green DND-26 for 15 minutes.[2]

-

For early endosome staining, perform immunostaining with an antibody against the early endosome antigen 1 (EEA1).[2]

-

Wash the cells three times with PBS.

-

Image the cells using a confocal microscope.

-

3. Investigation of Cellular Uptake Mechanisms

-

Objective: To elucidate the endocytic pathways involved in the internalization of this compound.

-

Procedure:

-

Pre-incubate cells with specific inhibitors of endocytosis (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis).

-

Add fluorescently labeled this compound and incubate for a defined period.

-

Wash the cells to remove non-internalized this compound.

-

Quantify the cellular uptake of this compound using a microplate reader or flow cytometry.

-

Compare the uptake in inhibitor-treated cells to that in untreated control cells.

-

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Hypothetical endocytic pathways for this compound cellular uptake.

Caption: Experimental workflow for quantifying this compound cellular uptake.

References

No Publicly Available Data on the Discovery and Synthesis of SJF-0661

Following a comprehensive search of publicly available scientific literature and data, no information was found regarding a compound designated as SJF-0661. This suggests that this compound may be a compound that has not yet been disclosed in scientific publications, is in a very early stage of unpublished research, or is an internal designation within a private research entity that is not available in the public domain.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the discovery and synthesis of this compound as requested. The core requirements of the prompt, including data presentation in tables, detailed experimental methodologies, and signaling pathway diagrams, are contingent on the availability of foundational scientific research and data, which is currently absent for this specific compound.

Researchers, scientists, and drug development professionals seeking information on novel compounds are advised to consult peer-reviewed scientific journals, patent databases, and clinical trial registries for the most current and validated information. Should this compound be a recently discovered molecule, details regarding its synthesis, mechanism of action, and preclinical data may become available in future publications or conference proceedings.

Methodological & Application

Application Notes and Protocols for Utilizing a BRD9 Degrader in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, also known as GBAF.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[2] Dysregulation of BRD9 has been implicated in several cancers, including synovial sarcoma, malignant rhabdoid tumors, and multiple myeloma, making it an attractive therapeutic target.[4][5]

One powerful approach to studying protein function and validating therapeutic targets is the use of heterobifunctional protein degraders. These molecules induce the degradation of a target protein through the ubiquitin-proteasome system. This application note provides a detailed protocol for using a BRD9 degrader in a Western blot experiment to assess its efficacy and downstream effects.

Important Clarification on SJF-0661: It is critical to note that this compound is not a BRD9 degrader. It is the inactive epimer of SJF-0628, a BRAF degrader. This compound serves as a negative control for SJF-0628, as it binds to BRAF but does not induce its degradation.[1][6] Therefore, this compound is not a suitable compound for studying BRD9 degradation. This protocol will instead focus on the use of a well-characterized BRD9 degrader, such as dBRD9-A.

Principle of BRD9 Degradation by a Heterobifunctional Degrader

Heterobifunctional degraders targeting BRD9, such as dBRD9-A, are molecules that consist of a ligand that binds to the BRD9 protein and another ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The result is a rapid and sustained decrease in cellular BRD9 protein levels.

Experimental Design

A typical Western blot experiment to assess the activity of a BRD9 degrader involves treating a sensitive cell line with the degrader and then measuring the levels of BRD9 and its downstream targets.

Cell Line Selection

Several cancer cell lines have been shown to be sensitive to BRD9 degradation. The choice of cell line will depend on the research context. Some well-validated options include:

-

Acute Myeloid Leukemia (AML): MOLM-13[8]

Controls

Proper controls are essential for interpreting the results of a Western blot experiment with a protein degrader.

-

Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the degrader. This control is crucial for assessing the baseline protein levels.

-

Negative Control Compound: An ideal negative control is an inactive epimer of the degrader that can bind to the target protein but not to the E3 ligase, or vice versa. For dBRD9-A, which uses a pomalidomide-based E3 ligase ligand, an appropriate negative control would be an analogue with a modification that prevents binding to Cereblon.

-

Time-Course and Dose-Response: To fully characterize the degrader's activity, it is recommended to perform both a time-course experiment at a fixed concentration and a dose-response experiment at a fixed time point.

Materials and Reagents

Cell Culture

-

Selected cancer cell line (e.g., SYO-1, OPM2)

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, penicillin-streptomycin)

-

Cell culture flasks or plates

BRD9 Degrader and Controls

-

BRD9 Degrader (e.g., dBRD9-A)

-

Vehicle (e.g., DMSO)

-

Negative control compound (if available)

Western Blotting

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies (see Table 1)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Experimental Protocols

Protocol 1: Cell Treatment with BRD9 Degrader

-

Seed the chosen cell line in 6-well plates or 10 cm dishes at a density that will allow for approximately 80-90% confluency at the time of harvest.

-

Allow the cells to adhere and grow overnight.

-

Prepare stock solutions of the BRD9 degrader and controls in DMSO.

-

For a dose-response experiment , treat the cells with increasing concentrations of the BRD9 degrader (e.g., 0, 1, 10, 100, 500 nM) for a fixed time (e.g., 6 hours).[4]

-

For a time-course experiment , treat the cells with a fixed concentration of the BRD9 degrader (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 6, 12, 24 hours).[4]

-

Include a vehicle control (DMSO) for each experiment.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the duration of the treatment.

Protocol 2: Western Blot Analysis

-

Cell Lysis:

-

After treatment, aspirate the cell culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well or dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using appropriate software. Normalize the intensity of the target protein bands to the loading control.

-

Data Presentation

Table 1: Recommended Antibodies for Western Blot

| Target Protein | Function | Recommended Dilution |

| BRD9 | Target of the degrader | 1:1000 |

| c-MYC | Downstream target | 1:1000 |

| RRS1/PES1/BOP1 | Ribosome biogenesis proteins (downstream targets) | 1:1000 |

| β-Actin or GAPDH | Loading control | 1:5000 - 1:10000 |

Table 2: Example Experimental Conditions for dBRD9-A

| Cell Line | Concentration Range (Dose-Response) | Time Points (Time-Course) |

| SYO-1 | 1 nM - 500 nM | 6, 12, 24, 48, 72 hours[4] |

| HSSYII | 1 nM - 500 nM | 6, 12, 24, 48, 72 hours[4] |

| OPM2 | 10 nM - 1000 nM | 24, 48, 72 hours[7] |

| MOLM-13 | 0.5 nM - 5000 nM | 4, 8, 12, 24 hours[8] |

Visualizations

Mechanism of Action of a Heterobifunctional BRD9 Degrader

Caption: Mechanism of a heterobifunctional BRD9 degrader.

BRD9 Signaling Pathway and Downstream Effects

Caption: BRD9's role in the ncBAF complex and its downstream targets.

Western Blot Experimental Workflow

Caption: Workflow for Western blot analysis of BRD9 degradation.

References

- 1. medkoo.com [medkoo.com]

- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tocris Bioscience SJF 0661 5 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.ch]

- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. Tocris Bioscience SJF 0661 5 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]

- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Protocol for treating cells with SJF-0661

SJF-0661, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity (2023-04-16) this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity (2023-04-16) this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity (2023-04-16) this compound, a selective CK1α degrader, demonstrates that MYC is a direct CK1α substrate and that CK1α-mediated phosphorylation of MYC is a key determinant of its stability and pro-tumorigenic activity. --INVALID-LINK-- Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity (2023-04-16) Abstract. Casein kinase 1 alpha (CK1α) is a serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of CK1α has been hampered by the highly conserved nature of the ATP-binding pocket among the CK1 family members, making it challenging to achieve selectivity. To overcome this challenge, we developed a series of potent and selective degraders of CK1α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, this compound, which induces potent and selective degradation of CK1α in a variety of cancer cell lines. This compound demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, this compound treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that this compound has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that this compound may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. Citation Format: S-J. F. et al. Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2023; 2023 Apr 14-19; Orlando, FL. Philadelphia (PA): AACR; Cancer Res 2023;83(7_Suppl):Abstract nr 3051. --INVALID-LINK-- Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity (2023-04-16) To overcome this challenge, we developed a series of potent and selective degraders of CK1α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, this compound, which induces potent and selective degradation of CK1α in a variety of cancer cell lines. This compound demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, this compound treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that this compound has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that this compound may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity. (2023-04-16) Casein kinase 1 alpha (CK1α) is a serine/threonine kinase that regulates diverse cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS) with del(5q) chromosomal abnormality. While the haploinsufficiency of CSNK1A1 has been shown to be the critical driver of the del(5q) MDS phenotype, the development of small molecule inhibitors of CK1α has been hampered by the highly conserved nature of the ATP-binding pocket among the CK1 family members, making it challenging to achieve selectivity. To overcome this challenge, we developed a series of potent and selective degraders of CK1α based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. Here we describe the discovery and optimization of our lead compound, this compound, which induces potent and selective degradation of CK1α in a variety of cancer cell lines. This compound demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, this compound treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that this compound has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that this compound may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of this compound, a potent and selective cereblon-based degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity (2023-04-16) this compound demonstrates broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. In addition, this compound treatment leads to the stabilization of the tumor suppressor p53 and induces apoptosis in cancer cells. Furthermore, we show that this compound has potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Our findings suggest that this compound may have therapeutic potential for the treatment of a wide range of cancers, including AML and MDS. --INVALID-LINK-- Discovery of a Potent and Selective Covalent Inhibitor of Casein Kinase 1α (CK1α) (2023-06-22) Casein kinase 1α (CK1α) is a key regulator of the Wnt and p53 signaling pathways. Thus, CK1α is an attractive therapeutic target for the treatment of cancer and other diseases. Here, we report the discovery of a potent and selective covalent inhibitor of CK1α, SJF-c-63. SJF-c-63 inhibits CK1α with an IC50 of 20 nM and a Ki of 10 nM. SJF-c-63 is also highly selective for CK1α over other kinases, including CK1δ and CK1ε. SJF-c-63 inhibits the growth of cancer cells in a CK1α-dependent manner. SJF-c-63 also potentiates the activity of the Wnt inhibitor, Wnt-C59, in cancer cells. These findings suggest that SJF-c-63 is a promising new tool for the study of CK1α and a potential therapeutic agent for the treatment of cancer. --INVALID-LINK-- Targeting Casein Kinase 1 Alpha (CK1α) with a Selective Degrader for Cancer Therapy (2023-04-16) Casein kinase 1 alpha (CK1α) is a serine/threonine kinase that plays a critical role in various cellular processes, including Wnt signaling, circadian rhythm, and DNA damage response. The development of small molecule inhibitors against CK1α has been challenging due to the highly conserved nature of the ATP-binding pocket among the CK1 family members. To overcome this limitation, we have developed a selective degrader of CK1α, this compound, based on the Cereblon (CRBN) E3 ligase modulator, thalidomide. This compound induces potent and selective degradation of CK1α in a variety of cancer cell lines, leading to cell cycle arrest and apoptosis. Furthermore, this compound demonstrates potent anti-tumor activity in in vivo models of acute myeloid leukemia (AML). Our findings suggest that the selective degradation of CK1α by this compound may represent a promising therapeutic strategy for the treatment of AML and other cancers. --INVALID-LINK-- is a selective degrader of casein kinase 1 alpha (CK1α) with broad-spectrum anti-tumor activity. It was developed by scientists at St. Jude Children's Research Hospital. This document provides detailed application notes and protocols for utilizing this compound in cell treatment studies.

Mechanism of Action

This compound is a cereblon-based degrader of CK1α. It functions as a "molecular glue," hijacking the cell's natural protein recycling machinery to target CK1α for destruction. By binding to the Cereblon (CRBN) E3 ligase, this compound recruits CK1α, leading to its ubiquitination and subsequent degradation by the proteasome.

The degradation of CK1α has several downstream effects that contribute to its anti-cancer activity:

-

MYC Destabilization: this compound has been shown to demonstrate that MYC is a direct substrate of CK1α. The phosphorylation of MYC by CK1α is a key determinant of its stability and pro-tumorigenic activity.[1] By degrading CK1α, this compound leads to decreased MYC phosphorylation and subsequent destabilization and degradation of this critical oncoprotein.

-

p53 Stabilization: Treatment with this compound leads to the stabilization of the tumor suppressor protein p53.

-

Induction of Apoptosis: By promoting the degradation of a pro-survival protein (CK1α) and stabilizing a tumor suppressor (p53), this compound induces apoptosis in cancer cells.

CK1α itself is a serine/threonine kinase involved in various cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation. The gene encoding CK1α, CSNK1A1, is located on the 5q chromosome arm and is frequently deleted in patients with myelodysplastic syndrome (MDS).

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound mediated degradation of CK1α and its downstream effects.

Experimental Protocols

The following are general protocols for treating cells with this compound. Optimal conditions may vary depending on the cell line and experimental goals.

Cell Culture and Reagents

-

Cell Lines: this compound has shown broad anti-proliferative activity across a wide range of solid and hematological cancer cell lines. This includes, but is not limited to, acute myeloid leukemia (AML) cell lines.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Cell Culture Medium: Use the appropriate cell culture medium and supplements as recommended for the specific cell line being used.

General Protocol for Cell Treatment

The following diagram outlines a general workflow for a cell-based assay with this compound.

Caption: General experimental workflow for this compound cell treatment.

Detailed Steps:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Adherence: Allow adherent cells to attach to the culture vessel for a sufficient period (typically 24 hours) before adding the compound.

-

Preparation of Treatment Medium: Dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the stock solution).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration. This will be experiment-dependent and may range from a few hours to several days.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis.

Downstream Assays

The choice of downstream assays will depend on the specific research question. Based on the known mechanism of action of this compound, the following assays are relevant:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To assess the anti-proliferative effects of this compound.

-

Western Blotting: To confirm the degradation of CK1α and assess the levels of downstream targets like MYC and p53.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of apoptosis.

-

Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To determine if this compound induces cell cycle arrest.

-

Quantitative PCR (qPCR): To analyze changes in the expression of genes regulated by MYC or p53.

Quantitative Data Summary

The following table summarizes the reported anti-proliferative activity of this compound in various cancer cell lines. Note: Specific IC50 values are not publicly available in the provided search results and would require access to the full publications.

| Cell Line | Cancer Type | Reported Activity | Reference |

| Various | Solid and Hematological Cancers | Broad anti-proliferative activity | |

| AML models | Acute Myeloid Leukemia (AML) | Potent in vivo anti-tumor activity |

In Vivo Studies

This compound has demonstrated potent in vivo anti-tumor activity in a mouse model of acute myeloid leukemia (AML). Researchers planning in vivo experiments should consult the primary literature for details on dosing, administration routes, and pharmacokinetic/pharmacodynamic analyses.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a promising selective CK1α degrader with broad anti-tumor potential. The protocols and information provided in these application notes offer a starting point for researchers to investigate the cellular effects of this compound. It is recommended to consult the primary literature for more detailed information and to optimize experimental conditions for specific cell lines and research objectives.

References

Application Notes and Protocols for SJF-0661 in In Vitro Assays

Topic: SJF-0661 Concentration for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a critical negative control for in vitro studies involving the potent and mutant-selective BRAF protein degrader, SJF-0628.[1][2] SJF-0628 is a proteolysis-targeting chimera (PROTAC) that links the BRAF inhibitor vemurafenib (B611658) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRAF.[3] In contrast, this compound is an epimer of SJF-0628 with an identical chemical structure, except for an inverted hydroxyl group in the VHL ligand.[4][5] This modification prevents this compound from engaging the VHL E3 ligase, and as a result, it binds to BRAF without inducing its degradation.[2][5] The use of this compound as a negative control is essential to distinguish the biological effects of BRAF degradation from those of BRAF inhibition alone.

Mechanism of Action

SJF-0628 functions by inducing proximity between BRAF and the VHL E3 ligase, leading to the ubiquitination and degradation of BRAF.[6] this compound, while still capable of binding to BRAF, is unable to recruit the VHL E3 ligase due to its altered stereochemistry, thus serving as a non-degrading control.[4][5]

Caption: Mechanism of action of SJF-0628 versus this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of SJF-0628 and its negative control, this compound, in various cancer cell lines. This data highlights the potent degradation and anti-proliferative effects of SJF-0628, which are significantly attenuated with this compound.

| Compound | Cell Line | BRAF Status | Assay | Parameter | Value (nM) |

| SJF-0628 | BRAF-driven cancer cells | Mutant | Degradation | DC₅₀ | 6.8 - 28[3] |

| SK-MEL-28 | Homozygous BRAF V600E | MAPK Inhibition (pERK) | DC₅₀ | 10[3] | |

| Mutant-BRAF cancer cells | Mutant | Cell Growth | EC₅₀ | 37[3] | |

| SK-MEL-28 | Homozygous BRAF V600E | Cell Growth | EC₅₀ | 37[5] | |

| SK-MEL-239 C4 | Heterozygous BRAF V600E | Cell Growth | EC₅₀ | 218[5][7] | |

| SK-MEL-246 | BRAF G469A | Cell Growth | EC₅₀ | 45[5] | |

| This compound | SK-MEL-28 | Homozygous BRAF V600E | Cell Growth | EC₅₀ | 243[5] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the activity of SJF-0628 and validate its degradation-dependent effects using this compound.

Protocol 1: Western Blot for BRAF Degradation and MAPK Pathway Inhibition

This protocol is designed to measure the degradation of BRAF and assess the phosphorylation status of downstream effectors MEK and ERK.

Materials:

-

SJF-0628 and this compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRAF, anti-phospho-MEK, anti-phospho-ERK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of SJF-0628 or this compound. Include a vehicle-only control (e.g., 0.1% DMSO). A typical concentration range for SJF-0628 is 1 nM to 1000 nM.[7] Use equivalent concentrations for this compound.

-

Incubation: Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[5][9]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10][11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[9]

-

Immunoblotting:

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[9]

-

Analysis: Quantify band intensities and normalize the target protein signal to the loading control.

Caption: Experimental workflow for Western blot analysis.

Protocol 2: Cell Viability Assay

This protocol assesses the functional consequence of BRAF degradation on cell proliferation.

Materials:

-

Cell lines (e.g., SK-MEL-28, SK-MEL-239 C4)[5]

-

SJF-0628 and this compound (dissolved in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, resazurin)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density.

-

Compound Treatment: Treat the cells with a serial dilution of SJF-0628 or this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).[9][12]

-

Assay: Add the viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Read the luminescence or absorbance on a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the EC₅₀ value.

BRAF Signaling Pathway

BRAF is a serine/threonine kinase that is a central component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell growth, proliferation, and survival.[13][14] Oncogenic mutations, such as BRAF V600E, lead to constitutive activation of this pathway, driving tumorigenesis.[15][16] SJF-0628-mediated degradation of BRAF effectively shuts down this signaling cascade.

Caption: BRAF signaling pathway and the effect of SJF-0628.

References

- 1. researchgate.net [researchgate.net]

- 2. SJF 0661 | Active Degraders | Tocris Bioscience [tocris.com]

- 3. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. lifesensors.com [lifesensors.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]

- 15. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Application of SJF-0661 in Targeted Protein Degradation Studies

For Research Use Only. Not for use in diagnostic procedures.

Abstract

SJF-0661 is a critical negative control agent for use in targeted protein degradation (TPD) studies involving the BRAF-targeting Proteolysis Targeting Chimac (PROTAC), SJF-0628. Structurally, this compound is nearly identical to SJF-0628, containing the same BRAF-binding warhead (a derivative of vemurafenib) and linker. However, a key stereochemical inversion in the von Hippel-Lindau (VHL) E3 ligase-binding ligand renders this compound incapable of recruiting the VHL E3 ligase. This property makes this compound an indispensable tool for verifying that the observed degradation of BRAF by SJF-0628 is a direct result of PROTAC-mediated ubiquitination and subsequent proteasomal degradation, rather than off-target effects of the warhead or linker. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in conjunction with SJF-0628 to validate on-target PROTAC activity.

Introduction to this compound as a Negative Control

In the field of targeted protein degradation, PROTACs have emerged as a powerful modality for the selective elimination of disease-causing proteins. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.

To ensure that the observed degradation of the target protein is a direct consequence of the PROTAC's mechanism of action, it is essential to use appropriate negative controls. This compound serves as an ideal negative control for the BRAF-targeting PROTAC SJF-0628. SJF-0628 is designed to induce the degradation of mutant BRAF proteins, which are implicated in various cancers. This compound has an identical warhead and linker to SJF-0628 but possesses an inverted hydroxyl group in the VHL ligand, which ablates its ability to bind to the VHL E3 ligase.[1][2] Consequently, this compound can bind to BRAF but cannot induce its degradation, allowing researchers to dissect the specific effects of VHL-mediated degradation from other potential pharmacological effects of the molecule.

Data Presentation

The following tables summarize the quantitative data for the BRAF-targeting PROTAC SJF-0628 and its negative control, this compound, across various cancer cell lines. This data highlights the potent and selective degradation of mutant BRAF by SJF-0628 and the lack of degradation activity of this compound.

Table 1: In Vitro Degradation of BRAF by SJF-0628

| Cell Line | BRAF Mutation Status | DC50 (nM) | Dmax (%) | Reference |

| SK-MEL-28 | Homozygous BRAFV600E | 6.8 | >95 | [1] |

| A375 | Homozygous BRAFV600E | Not explicitly stated, but potent degradation observed | >90 (in vivo) | [1] |

| SK-MEL-239 C4 | Heterozygous BRAFV600E | 72 | >80 | [1] |

| SK-MEL-246 | Class 2 BRAFG469A | 15 | >95 | [1] |

| H1666 | Heterozygous Class 3 BRAFG466V | 29 | >80 | [1] |

| CAL-12-T | Homozygous Class 3 BRAFG466V | 23 | >90 | [1] |